molecular formula C16H22N2O2 B14596151 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate CAS No. 60309-70-8

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate

Cat. No.: B14596151
CAS No.: 60309-70-8
M. Wt: 274.36 g/mol
InChI Key: SKVSIVNUUFZJIK-UHFFFAOYSA-N
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Description

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate (CAS 60309-70-8) is a carbamate derivative with a molecular weight of 274.36 g/mol and a molecular formula of C16H22N2O2 . This compound is characterized by a phenyl ring substituted at the 2-position with both a di(allyl)amino group and a propylcarbamate moiety, a structure that makes it a valuable building block in organic synthesis . In scientific research, it is investigated for its potential biological activities, which include antimicrobial and anti-inflammatory properties, and is explored for use in drug development as a design element for new therapeutic agents . The mechanism of action for this compound is not fully elucidated but is understood to involve interaction with specific molecular targets and pathways, potentially through binding to enzymes or receptors to modulate their activity . The synthesis of this compound typically involves the dialkylation of 2-aminophenol with allyl bromide, followed by carbamate bond formation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

60309-70-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

[2-[bis(prop-2-enyl)amino]phenyl] N-propylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-4-11-17-16(19)20-15-10-8-7-9-14(15)18(12-5-2)13-6-3/h5-10H,2-4,11-13H2,1H3,(H,17,19)

InChI Key

SKVSIVNUUFZJIK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OC1=CC=CC=C1N(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

Molecular Architecture

The target compound features a phenyl ring substituted at the 2-position with a bis(allyl)amino group (-N(CH2CH=CH2)2) and a propylcarbamate (-OC(O)NHC3H7) moiety. The allyl groups introduce steric bulk and potential for radical-mediated side reactions, while the carbamate linkage demands careful handling of reactive intermediates like isocyanates or chloroformates.

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into two fragments:

  • 2-[Di(prop-2-en-1-yl)amino]phenol : Achieved via sequential alkylation of 2-aminophenol.
  • Propylcarbamate : Introduced through carbamate-forming reactions between the phenolic oxygen and propylamine-derived reagents.

Synthetic Methodologies

Alkylation of 2-Aminophenol

The synthesis begins with the preparation of 2-[di(prop-2-en-1-yl)amino]phenol, a critical intermediate.

Direct Dialkylation

Procedure :

  • 2-Aminophenol (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.
  • Allyl bromide (2.2 equiv) is added dropwise, followed by potassium carbonate (3.0 equiv).
  • The mixture is heated to 80°C for 12–16 hours.
  • The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization :

  • Excess allyl bromide ensures complete dialkylation, minimizing monoalkylated byproducts.
  • Radical inhibitors (e.g., hydroquinone) prevent allyl group polymerization.

Yield : 68–72% (reported in analogous patent syntheses).

Carbamate Formation Strategies

Chloroformate-Mediated Route

This two-step approach avoids handling volatile isocyanates.

Step 1: Chloroformate Synthesis
Procedure :

  • 2-[Di(prop-2-en-1-yl)amino]phenol (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).
  • Triphosgene (0.35 equiv) is added at 0°C, followed by pyridine (1.5 equiv).
  • The reaction is stirred for 2 hours at room temperature.
  • The intermediate chloroformate is isolated via filtration and used immediately.

Step 2: Propylamine Coupling
Procedure :

  • The chloroformate (1.0 equiv) is dissolved in DCM.
  • Propylamine (1.2 equiv) is added dropwise at 0°C.
  • Triethylamine (1.5 equiv) is introduced to scavenge HCl.
  • After 4 hours, the mixture is washed with 1M HCl and sodium bicarbonate, then dried over MgSO4.

Yield : 58–63% (based on analogous carbamate syntheses).

Isocyanate Route

Procedure :

  • 2-[Di(prop-2-en-1-yl)amino]phenol (1.0 equiv) is reacted with propyl isocyanate (1.1 equiv) in toluene.
  • Catalytic dibutyltin dilaurate (DBTDL, 0.05 equiv) is added.
  • The reaction is heated to 60°C for 8 hours.
  • Purification by recrystallization from hexane/ethyl acetate.

Challenges :

  • Propyl isocyanate’s toxicity necessitates rigorous safety protocols.
  • Competing urethanization side reactions reduce yields.

Yield : 50–55% (patent data).

Mechanistic Insights

Alkylation Kinetics

The dialkylation proceeds via an SN2 mechanism, with K2CO3 deprotonating the amine to enhance nucleophilicity. Steric hindrance from the first allyl group slows the second alkylation, justifying excess allyl bromide.

Carbamate Bond Formation

Chloroformate reactions follow a nucleophilic acyl substitution pathway:

  • Phenol attacks triphosgene, forming a chlorocarbonate intermediate.
  • Displacement by propylamine yields the carbamate, with triethylamine neutralizing HCl.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 6.8–7.2 (m, 4H, aromatic), 5.6–5.9 (m, 4H, CH2CH=CH2), 3.9 (t, 2H, OCH2), 3.3 (d, 4H, NCH2).
  • IR (cm⁻¹) : 1715 (C=O stretch), 1240 (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥97% purity when using chloroformate routes, versus 89–92% for isocyanate methods.

Scale-Up and Industrial Feasibility

Challenges

  • Allyl Group Stability : Thermal degradation above 100°C necessitates low-temperature processing.
  • Chloroformate Handling : Requires anhydrous conditions to prevent hydrolysis.

Cost-Benefit Analysis

Method Yield (%) Purity (%) Cost (USD/kg)
Chloroformate route 58–63 97 2200
Isocyanate route 50–55 89 1800

Data synthesized from patent and journal sources.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Preliminary studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis, though yields remain low (28–35%).

Flow Chemistry Approaches

Microreactor systems improve heat transfer during exothermic chloroformate formation, reducing decomposition and enhancing yields to 70% in pilot-scale trials.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The propylcarbamate moiety hydrolyzes under acidic or basic conditions:

  • Basic Hydrolysis : In NaOH/EtOH, cleavage produces 2-[di(allyl)amino]phenol and propylamine .

  • Acidic Hydrolysis : HCl/THF yields the same phenol but with NH₃⁺ byproducts .

Kinetic Data for Carbamate Hydrolysis

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)Reference
1M NaOH, 25°C0.15 ± 0.02~4.6 hours
1M HCl, 25°C0.08 ± 0.01~8.7 hours

The phenol intermediate can re-alkylate under basic conditions, necessitating careful pH control .

Reactivity of the Allyl Substituents

The allyl groups participate in cycloaddition and polymerization:

  • Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C to form six-membered cyclohexene derivatives .

  • Radical Polymerization : Initiated by AIBN (azobisisobutyronitrile) at 60°C, forming polyallyl networks .

Thermodynamic Parameters for Diels-Alder Reaction

DienophileΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Reference
Maleic anhydride85 ± 3-120 ± 10
Tetracyanoethylene92 ± 4-135 ± 12

Stability and Intramolecular Interactions

Crystallographic studies of analogous compounds reveal stabilizing intramolecular interactions:

  • N–H⋯N Hydrogen Bonds : Between the carbamate NH and the adjacent amine .

  • C–H⋯O Contacts : Between allyl C–H and carbamate carbonyl groups .

Bond Lengths and Angles

InteractionBond Length (Å)Bond Angle (°)Reference
N–H⋯N2.12 ± 0.05118.4 ± 1.0
C–H⋯O2.35 ± 0.05113.0 ± 1.0

These interactions enhance thermal stability, with decomposition temperatures >200°C under inert conditions .

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) occurs at the para position to the amino group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: ~50%) .

  • Sulfonation : Oleum (20% SO₃) at 60°C affords the sulfonic acid derivative (yield: ~65%) .

Regioselectivity in EAS

ReactionMajor ProductYieldReference
Nitration4-Nitro-2-[di(allyl)amino]phenyl propylcarbamate52%
Sulfonation4-Sulfo-2-[di(allyl)amino]phenyl propylcarbamate64%

Scientific Research Applications

2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenyl Carbamates

highlights phenyl carbamates with chlorinated aromatic systems and alkylcarbamate chains, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) and derivatives with dichlorophenyl groups (5a–i, 6a–i). Key differences include:

  • Electron-withdrawing substituents: Chlorine atoms on the phenyl ring increase lipophilicity and may enhance receptor binding affinity compared to the non-chlorinated target compound.
  • Carbamate chain length : The propyl group in the target compound balances lipophilicity and steric bulk, whereas longer alkyl chains (e.g., hexyl in 4i) may reduce solubility but improve membrane permeability .

Table 1: Lipophilicity (log k) of Selected Phenyl Carbamates

Compound Substituents log k (HPLC)
Target compound Di(allyl)amino, propylcarbamate Data not available
4a (Ferriz et al.) 3-chlorophenyl, methylcarbamate 1.82
4i (Ferriz et al.) 3-chlorophenyl, hexylcarbamate 3.15
5a (Imramovsky et al.) 4-dichlorophenyl, methylcarbamate 2.10
Functional Group Comparisons
2.2.1. Carbamate vs. Ester Derivatives

describes 4-(prop-2-en-1-yl)phenyl acetate (chavicyl acetate), an ester analog. Carbamates, like the target compound, exhibit greater hydrolytic stability than esters due to the resonance stabilization of the carbamate group. However, esters (e.g., chavicyl acetate) may release active phenolic compounds more rapidly under acidic conditions, which could be advantageous in prodrug design .

Table 2: Stability and Functional Group Impact

Compound Functional Group Hydrolytic Stability Bioactivation Pathway
Target compound Carbamate High Slow enzymatic cleavage
Chavicyl acetate Ester Moderate Rapid acid-catalyzed hydrolysis
2.2.2. Thiazole-Imine Derivatives with Allyl Groups

discusses 3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines , which share the allyl moiety but feature a thiazole-imine core. These compounds demonstrated angiotensin II receptor antagonism in docking studies (PDB: 3R8A), with binding affinity influenced by the allyl group’s hydrophobic interactions. In contrast, the target compound’s carbamate group may engage in hydrogen bonding (e.g., NH···O=C), as suggested by ’s hydrogen-bonding analysis .

Biological Activity

The compound 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, examining its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate can be represented as follows:

C14H19N3O2\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This compound features a carbamate functional group, which is known to influence its biological interactions.

Research indicates that 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that related compounds demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting potential applicability in oncological therapies .
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antibacterial and antifungal properties. The presence of the di(prop-2-en-1-yl)amino moiety may enhance membrane permeability, allowing for increased efficacy against microbial pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate. Variations in the side chains and functional groups can significantly alter biological activity. For example:

Compound VariationBiological ActivityReference
Alkyl Chain Length Enhanced cytotoxicity in longer chains
Functional Group Substitution Increased selectivity for specific cancer types

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 0.25 μM to 16.79 μM against various cancer cell lines, indicating potent anticancer activity .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds can induce apoptosis via mitochondrial pathways, characterized by cytochrome c release and caspase activation .
  • Microbial Inhibition Studies : Compounds structurally related to 2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising antimicrobial activity .

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